Vialox

Description

BenchChem offers high-quality Vialox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vialox including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

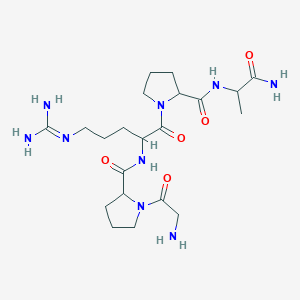

IUPAC Name |

1-(2-aminoacetyl)-N-[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJFRMLHFQWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vialox Peptide: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vialox, a synthetic pentapeptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA), functions as a potent, competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5][6][7][8][9] By mimicking the action of neuromuscular blocking agents like tubocurarine, Vialox effectively inhibits muscle contraction by preventing the binding of the neurotransmitter acetylcholine (ACh) at the postsynaptic membrane of the neuromuscular junction.[1][2][4][6][7][10][11] This mechanism leads to a state of muscle relaxation, which is leveraged in cosmetic applications to reduce the appearance of dynamic wrinkles. This guide provides an in-depth overview of the molecular mechanism, experimental validation protocols, and quantitative efficacy data for Vialox peptide.

Core Mechanism of Action: Competitive Antagonism at the nAChR

The primary action of Vialox is centered at the neuromuscular junction, the synapse between a motor neuron and a muscle fiber. Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then diffuses across the synapse and binds to nicotinic acetylcholine receptors on the muscle cell's postsynaptic membrane.[10][11] This binding event causes a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][2] The resulting depolarization of the muscle cell membrane generates an action potential that propagates and initiates the cascade of events leading to muscle contraction.

Vialox, also known as Pentapeptide-3, acts as a non-depolarizing neuromuscular blocker.[1][4] Its molecular structure allows it to bind to the same sites on the nAChR as acetylcholine.[1][2] However, upon binding, Vialox does not induce the necessary conformational change to open the ion channel.[2] It effectively occupies the receptor, thereby physically blocking acetylcholine from binding.[1][10][12] This competitive antagonism prevents the influx of sodium ions, inhibits depolarization of the muscle fiber, and consequently prevents muscle contraction, leading to a state of flaccid relaxation.[1][3][4][13] The action is described as "curare-like," referencing the natural alkaloid known for its muscle-relaxing properties.[1][4][6][10]

Figure 1: Signaling pathway of Vialox peptide at the neuromuscular junction.

Quantitative Data Summary

| Parameter | Result | Time Frame | Study Type | Reference(s) |

| Muscle Contraction Inhibition | 71% reduction | 1 minute | In vitro | [1][3][4][6][14][15][16] |

| 58% reduction | 2 hours | In vitro | [1][3][4][6][14][15][16] | |

| Wrinkle Size Reduction | 49% decrease | 28 days | In vivo | [1][5][7][10][13][14][15][16][17][18] |

| Skin Roughness Reduction | 47% decrease | 28 days | In vivo | [1][5][7][10][13][14][15][16][17][18] |

| Recommended Concentration | 0.05% - 0.3% | N/A | Formulation | [13] |

Experimental Protocols

The characterization of an nAChR antagonist like Vialox typically involves a combination of binding assays and functional assays to determine its affinity for the receptor and its efficacy in inhibiting muscle contraction. The following are detailed, representative protocols based on standard methodologies in the field.

Radioligand Binding Assay for nAChR

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Vialox for the nAChR.

-

Objective: To quantify the equilibrium dissociation constant (Ki) of Vialox peptide for the nicotinic acetylcholine receptor.

-

Materials:

-

Membrane preparations from tissue expressing high densities of nAChRs (e.g., Torpedo electric organ) or from cultured cells (e.g., HEK293) transfected to express specific nAChR subunits.[2]

-

High-affinity radioligand for nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).[2]

-

Vialox (Pentapeptide-3) stock solution of known concentration.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2]

-

Wash Buffer: Cold Binding Buffer.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or d-tubocurarine).[2]

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Vialox concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation: To each well, add the receptor membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or the corresponding concentration of Vialox.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each Vialox concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of Vialox concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of Vialox that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of muscle contraction by a cell-permeable peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20150361137A1 - Peptide inhibitors of nicotinic acetylcholine receptor - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. omizzur.com [omizzur.com]

- 10. medindia.net [medindia.net]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. peptidesciences.com [peptidesciences.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotechpeptides.com [biotechpeptides.com]

- 16. corepeptides.com [corepeptides.com]

- 17. dermmalls.com [dermmalls.com]

- 18. mdpi.com [mdpi.com]

Vialox snake venom derivative studies

An In-depth Technical Guide to Vialox and SYN®-AKE: Synthetic Snake Venom Derivatives in Neuromuscular Modulation

Introduction

In the quest for novel therapeutic and cosmetic agents, researchers have often turned to nature's potent biotoxins for inspiration. Snake venoms, in particular, are a rich source of pharmacologically active peptides and proteins that target a wide range of physiological pathways with high specificity and efficacy.[1][2][3][4] One of the most compelling areas of research has been the development of synthetic mimics of venom components that modulate neuromuscular activity. This guide provides a detailed technical overview of two such derivatives, Vialox (Pentapeptide-3) and SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate), which are inspired by the muscle-paralyzing action of the Temple Viper venom.[5][6][7]

These synthetic peptides represent a significant advancement in non-invasive approaches to reducing the appearance of dynamic wrinkles by targeting the underlying mechanism of facial muscle contraction.[8][9] This document serves as a resource for researchers, scientists, and drug development professionals, summarizing the core scientific data, experimental protocols, and mechanisms of action for these compounds.

Chemical Identity and Properties

Vialox and SYN®-AKE are distinct synthetic peptides, though both are designed to mimic the neuromuscular-blocking effects of snake venom.

-

Vialox (Pentapeptide-3): This oligopeptide is designed to mimic the effects of peptides found in the venom of the temple viper.[10] Its five-amino-acid sequence is engineered to interfere with muscle excitation, primarily by modulating sodium ion channels and acetylcholine (B1216132) signaling.[11]

-

SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate): This is a synthetic tripeptide that mimics the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[5][6][7] It is a small molecule with a molecular weight of less than 500 Da, which allows for effective skin penetration.[5][12] It is considered a neurotransmitter-inhibiting peptide.[13]

| Property | Vialox (Pentapeptide-3V) | SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate) |

| INCI Name | Pentapeptide-3 | Dipeptide Diaminobutyroyl Benzylamide Diacetate |

| CAS Number | 135679-88-8[14] | 823202-99-9[15][16] |

| Molecular Formula | C21H37N9O5[17] | C24H36N6O6[15] |

| Molecular Weight | 495.58 g/mol [17] | ~503.6 g/mol [15] |

| Appearance | Not specified in search results | White to light cream-colored powder[15]; supplied as a clear, colorless to yellowish, viscous liquid[16] |

| Solubility | Not specified in search results | Water-soluble[15] |

| Recommended Conc. | 0.05% to 0.3%[10] | 1% to 4% (in formulation)[16] |

Mechanism of Action: Neuromuscular Blockade

Both peptides function as competitive antagonists at the muscular nicotinic acetylcholine receptor (mnAChR) on the postsynaptic membrane of the neuromuscular junction.[10][15][17][18] This mechanism is analogous to the action of d-tubocurarine, the active component of curare.[17][19][20]

By binding to the mnAChR, the peptides block the binding of the neurotransmitter acetylcholine (ACh).[19][21] This prevents the opening of the receptor's associated sodium ion channel, thereby inhibiting sodium ion (Na+) influx.[18][20] Without the influx of Na+, the muscle cell membrane does not depolarize, and the signal for muscle contraction is blocked.[20][21] This leads to a flaccid paralysis, or relaxation, of the muscle.[19][22] The effect is fast-acting, long-lasting, and fully reversible.[5][6][16]

Caption: Signaling pathway of Vialox/SYN®-AKE at the neuromuscular junction.

Quantitative Efficacy Data

Numerous in-vitro and in-vivo studies have been conducted to quantify the efficacy of these peptides. The data highlights their significant potential in reducing muscle contractions and smoothing skin wrinkles.

In-Vitro Studies

| Parameter | Peptide | Result | Time Point | Source |

| Muscle Cell Contraction | Vialox | 71% reduction | 1 minute | [17][19][20] |

| Muscle Cell Contraction | Vialox | 58% reduction | 2 hours | [17][19][20] |

| Muscle Cell Contraction | SYN®-AKE (0.5 mM) | Reduction in frequency of contraction | Not specified | [6] |

In-Vivo Studies (Human Volunteers)

| Parameter | Peptide / Concentration | Result | Duration | Source |

| Wrinkle Size | Vialox | 49% decrease | 28 days | [10][17][19][20] |

| Skin Roughness | Vialox | 47% decrease | 28 days | [10][17][19][20] |

| Wrinkle Size | SYN®-AKE | >50% reduction | 28 days | [22] |

| Skin Smoothing | SYN®-AKE (4%) | 21% smoother (max 52%) | 28 days | [12] |

| Wrinkle Reduction | SYN®-AKE (4%) | 15-20% less wrinkled (max 52%) | 28 days | [12] |

| Forehead Wrinkles | SYN®-AKE (4%) | Up to 52% reduction | 28 days | [23] |

| Wrinkle Depth | Dipeptide Diaminobutyroyl Benzylamide Diacetate (0.2%) | Up to 25% reduction | 4 weeks | [15] |

Experimental Protocols

While detailed, step-by-step laboratory protocols are not fully disclosed in the available literature, the general methodologies can be outlined based on the study descriptions.

In-Vitro Muscle Contraction Assay

The primary in-vitro model involves the use of innervated muscle cells to measure the frequency and intensity of contractions upon exposure to the test compound.

-

Cell Culture: Co-culture of neuronal cells and muscle cells to form functional neuromuscular junctions.

-

Compound Application: A solution of the peptide (e.g., 0.5 mM SYN®-AKE) is added to the cell culture medium.[6]

-

Measurement: The frequency of muscle cell contractions is measured over time using microscopy and image analysis software.

-

Data Analysis: The reduction in contraction frequency is calculated relative to a control (placebo or no treatment) at various time points (e.g., 1 minute, 2 hours).[17][20]

In-Vivo Clinical Efficacy Study (Anti-Wrinkle)

In-vivo studies are typically conducted on human volunteers to assess the topical effects of formulations containing the peptides.

-

Subject Recruitment: A cohort of volunteers within a specific age range (e.g., 35-60 years) is selected.[15]

-

Formulation: A cream or serum containing a specified concentration of the peptide (e.g., 4% SYN®-AKE) is prepared.[5][12] A placebo formulation is also created for comparison.

-

Application Protocol: Subjects apply the formulation to a target facial area (e.g., forehead, crow's feet) twice daily for a set period (e.g., 28 days).[6][10][12]

-

Efficacy Measurement: Skin topography is analyzed at baseline and at the end of the study period. This is often done using non-invasive techniques like 3D imaging or silicone replica analysis to measure changes in wrinkle depth, volume, and skin roughness (Ra, Rz, Rt).[5][6]

-

Data Analysis: Statistical analysis is performed to compare the changes in the treatment group versus the placebo group. The percentage of volunteers showing measurable improvement is also reported.[12]

Caption: Typical experimental workflow for an in-vivo clinical efficacy study.

Safety and Formulation

-

Safety: The available Safety Data Sheet (SDS) for Vialox (Pentapeptide-3V) indicates it is classified with a GHS07 signal word for acute toxicity and skin/eye irritation.[14] However, when used and handled according to specifications, it is not expected to have harmful effects.[14] It is not listed as a carcinogen by IARC, NTP, or OSHA.[14] For Dipeptide Diaminobutyroyl Benzylamide Diacetate, it is noted to be suitable for sensitive skin as it does not cause permanent changes to muscles or nerves.[15] It is important to note that much of the research is tied to manufacturers, and more independent safety and efficacy studies are needed to fully validate the findings.[13]

-

Formulation: SYN®-AKE is supplied as a glycerin-based aqueous solution.[16] It is miscible with water and can be incorporated into the aqueous phase of O/W, W/O, or W/Si formulations.[16] It can be processed cold or warm (stable for up to 2 hours at 70°C) and is compatible with up to 50% ethanol.[16][23] The recommended pH for the final formulation is between 3.0 and 7.5.[16][23]

Conclusion

Synthetic snake venom derivatives, specifically Vialox (Pentapeptide-3) and SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate), are potent neuromuscular-inhibiting peptides with well-documented efficacy in reducing the appearance of expression wrinkles. Their mechanism of action, centered on the competitive antagonism of the muscular nicotinic acetylcholine receptor, provides a targeted, non-invasive alternative to injectable treatments. The quantitative data from both in-vitro and in-vivo studies support their muscle-relaxing and skin-smoothing claims. For drug development professionals and researchers, these peptides serve as a compelling example of biomimicry, translating the potent biological activity of a natural toxin into a safe and effective topical agent. Further independent research will be valuable to expand upon the existing data and explore the full therapeutic and cosmetic potential of these innovative compounds.

References

- 1. Snake Venom Cytotoxins, Phospholipase A2s, and Zn2+-dependent Metalloproteinases: Mechanisms of Action and Pharmacological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Snake Venoms in Drug Discovery: Valuable Therapeutic Tools for Life Saving - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major Constituents and Modes of Action in Snake Venom: Synthetic and Herbal Remedies for Neutralization - medtigo Journal [journal.medtigo.com]

- 4. researchgate.net [researchgate.net]

- 5. soap-formula.ru [soap-formula.ru]

- 6. sw15914.smartweb-static.com [sw15914.smartweb-static.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. Function of dipeptide diaminobutyroyl benzylamide diacetate in skin - Creative Peptides [creative-peptides.com]

- 9. Dipeptide Diaminobutyroyl Benzylamide Diacetate: Safe and Effective Benefits in Skincare_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. linkpeptide.com [linkpeptide.com]

- 12. Dipeptide Diaminobutyroyl Benzylamide Diacetate (Explained + Products) [incidecoder.com]

- 13. paulaschoice.nl [paulaschoice.nl]

- 14. venogen.com [venogen.com]

- 15. Dipeptide Diaminobutyroyl Benzylamide Diacetate – the snake venom peptide - Cosmacon [cosmacon.de]

- 16. dsm.com [dsm.com]

- 17. corepeptides.com [corepeptides.com]

- 18. Clinical Evidence of Dermal and Epidermal Restructuring from a Biologically Active Growth Factor Serum for Skin Rejuvenation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 19. biotechpeptides.com [biotechpeptides.com]

- 20. medindia.net [medindia.net]

- 21. biotechpeptides.com [biotechpeptides.com]

- 22. experchem.com [experchem.com]

- 23. beurre.ua [beurre.ua]

Unveiling the Molecular Landscape of Vialox (Pentapeptide-3V): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialox, scientifically designated as Pentapeptide-3V, is a synthetic peptide that has garnered significant interest in the fields of dermatology and pharmacology for its neuromuscular-blocking properties. With an amino acid sequence of Gly-Pro-Arg-Pro-Ala (GPRPA), this molecule functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4] By impeding the binding of acetylcholine, Vialox effectively inhibits muscle contraction, leading to a state of muscle relaxation.[5][6] This mechanism of action, often likened to that of curare or snake venom, has positioned Vialox as a topical alternative for the reduction of expression wrinkles.[4][7][8] This technical guide provides an in-depth exploration of the molecular properties of Vialox, including its chemical characteristics, mechanism of action, and a summary of its efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Molecular Profile

Vialox (Pentapeptide-3V) is a meticulously designed synthetic peptide with specific physicochemical properties that underpin its biological activity.

| Property | Value | Reference |

| INCI Name | Pentapeptide-3 | [4] |

| Amino Acid Sequence | Gly-Pro-Arg-Pro-Ala (GPRPA) | [3][6][7][8] |

| Molecular Formula | C21H37N9O5 | [3][6][7][8] |

| Molecular Weight | 495.58 g/mol | [3][6][7][8] |

| Synonyms | Vialox, Pentapeptide-3V | [3][7][8] |

| Primary Function | Neuromuscular Blocker / nAChR Antagonist | [1][2][3][4] |

Mechanism of Action: Postsynaptic Inhibition

The primary mechanism of action of Vialox is the competitive antagonism of the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[1][2][3][4] This process can be delineated as follows:

-

Normal Muscle Contraction: In a typical physiological state, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[5] ACh then binds to nAChRs on the muscle cell membrane, causing a conformational change in the receptor that opens its associated ion channel.[4] The subsequent influx of sodium ions (Na+) leads to depolarization of the muscle cell membrane, generating an action potential that ultimately results in muscle contraction.[4][5]

-

Vialox-Induced Inhibition: Vialox, when present, competes with ACh for the same binding sites on the nAChRs.[1][2][3][4] As a competitive antagonist, Vialox binds to the receptor but does not elicit the conformational change necessary to open the ion channel.[1] This occupation of the binding sites effectively blocks ACh from binding, thereby preventing the influx of Na+ and subsequent muscle cell depolarization.[4] The muscle cell remains in a relaxed state, leading to a reduction in the appearance of dynamic wrinkles caused by facial expressions.[1][4]

Signaling Pathway of Vialox (Pentapeptide-3V)

Quantitative Efficacy Data

The efficacy of Vialox has been evaluated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Muscle Contraction Inhibition

| Parameter | Result | Time Point | Reference |

| Muscle Contraction Reduction | 71% | 1 minute | [9] |

| Muscle Contraction Reduction | 58% | 2 hours | [9] |

Table 2: In Vivo Wrinkle and Skin Roughness Reduction

| Parameter | Result | Duration | Reference |

| Wrinkle Size Reduction | 49% | 28 days | [10][11] |

| Skin Roughness Reduction | 47% | 28 days | [10][11] |

| Wrinkle Elimination | 50% of subjects | 28 days | [9] |

| Skin Surface Roughness Decrease | 47% of subjects | 28 days | [9] |

| Average Skin Roughness Reduction | 11% | Not Specified | [12] |

| Average Wrinkle Size Reduction ("Relief") | 8% | Not Specified | [12] |

Detailed Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol outlines a method to determine the inhibitory effect of Vialox on acetylcholine-induced muscle cell contraction in a co-culture system.[1]

Objective: To quantify the dose-dependent inhibition of muscle contraction by Pentapeptide-3V.

Materials:

-

Human induced pluripotent stem cell (iPSC)-derived motor neurons

-

Human skeletal myoblasts

-

Motor neuron differentiation medium

-

Skeletal muscle growth and differentiation medium

-

Vialox (Pentapeptide-3V)

-

Acetylcholine (ACh) chloride

-

96-well culture plates

-

Microscope with live-cell imaging and contraction analysis software

Procedure:

-

Cell Culture and Co-culture Establishment:

-

Culture human skeletal myoblasts in growth medium until they reach 80-90% confluency.

-

Induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

Culture iPSC-derived motor neurons according to the manufacturer's protocol.

-

Once myotubes have formed, seed the motor neurons onto the myotube culture to establish a functional neuromuscular junction co-culture.

-

Allow the co-culture to mature for 7-10 days.

-

-

Vialox Treatment:

-

Prepare a stock solution of Vialox in sterile, distilled water or a suitable buffer.

-

Prepare serial dilutions of Vialox in the culture medium to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Treat the co-cultures with the different concentrations of Vialox for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium without Vialox).

-

-

Induction and Measurement of Contraction:

-

Prepare a fresh solution of acetylcholine chloride in the culture medium.

-

Add the acetylcholine solution to the wells to induce muscle contraction.

-

Immediately record the muscle contractions using a live-cell imaging system.

-

-

Data Analysis:

-

Analyze the recorded videos using contraction analysis software to quantify parameters such as contraction frequency, amplitude, and duration.

-

Calculate the percentage inhibition of contraction for each Vialox concentration relative to the control (acetylcholine stimulation without Vialox).

-

Plot a dose-response curve to determine the IC50 value (the concentration of Vialox that inhibits 50% of muscle contraction).

-

In Vivo Wrinkle Reduction Assessment using Skin Profilometry

This protocol describes a non-invasive method to quantify changes in skin surface topography, such as wrinkle depth and skin roughness, over time following topical application of a Vialox formulation.[2]

Objective: To measure the in vivo efficacy of a topical Vialox formulation in reducing the appearance of wrinkles.

Materials:

-

Human volunteers with visible facial wrinkles

-

Topical formulation containing Vialox at a specified concentration

-

Placebo formulation (vehicle control)

-

Skin profilometry system (e.g., PRIMOS)

-

High-resolution camera

-

Analysis software

Procedure:

-

Baseline Measurement (Day 0):

-

Acclimatize subjects to a controlled environment (temperature and humidity).

-

Cleanse the test area of the skin (e.g., crow's feet area).

-

Capture baseline images and perform profilometry measurements of the wrinkles.

-

-

Product Application:

-

Instruct subjects to apply the assigned Vialox or placebo formulation to the designated facial area twice daily for a specified period (e.g., 28 days).

-

-

Follow-up Measurements:

-

At predefined time points (e.g., Day 14 and Day 28), repeat the imaging and profilometry measurements under the same controlled conditions as the baseline.

-

-

Data Analysis:

-

Use the analysis software to quantify changes in wrinkle parameters such as depth, volume, and skin roughness from baseline for both the Vialox-treated and placebo groups.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Experimental Workflow for In Vivo Efficacy Testing

Synthesis and Purification

Vialox (Pentapeptide-3V) is produced through synthetic means, most commonly via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Following the completion of the peptide sequence, the peptide is cleaved from the resin and deprotected.

Purification of the crude peptide is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity. The purity and identity of the final product are confirmed using analytical techniques such as analytical HPLC and Mass Spectrometry (MS).

Safety and Toxicology

The available literature suggests that Vialox (Pentapeptide-3V) is safe for topical cosmetic applications. Studies have indicated a short half-life, which may minimize the risk of prolonged systemic exposure. However, as with any active ingredient, comprehensive safety and toxicology studies are essential for any new formulation or application.

Conclusion

Vialox (Pentapeptide-3V) presents a compelling molecular profile for applications requiring targeted muscle relaxation, particularly in the cosmetic industry for the reduction of expression wrinkles. Its well-defined mechanism of action as a competitive nAChR antagonist is supported by both in vitro and in vivo efficacy data. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the potential of this intriguing pentapeptide. Further research into optimizing delivery systems and exploring its potential in other therapeutic areas where muscle relaxation is desired is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Real‐time wrinkle evaluation method using Visual Illusion‐based image feature enhancement System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.itb.ac.id [journals.itb.ac.id]

- 7. Neuromuscular Junction Formation between Human Stem cell-derived Motoneurons and Human Skeletal Muscle in a Defined System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-wrinkle effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives | MDPI [mdpi.com]

- 11. corepeptides.com [corepeptides.com]

- 12. peptidesciences.com [peptidesciences.com]

The Theoretic Underpinning of Vialox (Pentapeptide-3) in Neuromuscular Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialox, a synthetic pentapeptide with the sequence Gly-Pro-Arg-Pro-Ala (GPRPA), has emerged as a significant myorelaxant in cosmetic and research applications.[1][2][3] Its mechanism of action is rooted in the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, effectively inhibiting muscle contraction.[4][5] This technical guide provides an in-depth exploration of the theoretical basis of Vialox, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows. Derived from a fragment of waglerin-1, a neurotoxin found in the venom of the Temple Viper, Vialox offers a non-invasive, topical alternative to botulinum toxin for achieving muscle relaxation.[4][6]

Introduction

Expression lines and wrinkles are primarily the result of repetitive facial muscle contractions.[7] The signaling cascade leading to these contractions is initiated by the release of the neurotransmitter acetylcholine (ACh) from motor neurons.[8] Vialox (Pentapeptide-3) intervenes in this process at the post-synaptic membrane, offering a targeted approach to modulate muscle activity.[3][4] Its action is analogous to that of curare, a well-known neuromuscular blocking agent.[8][9] This document serves as a comprehensive resource for understanding the molecular interactions and physiological consequences of Vialox's engagement with the nicotinic acetylcholine receptor.

Mechanism of Action: Competitive Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism through which Vialox induces muscle relaxation is by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells.[3][4][5]

In a normal physiological state, the following sequence of events leads to muscle contraction:

-

An action potential arriving at the motor neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft.[8]

-

ACh diffuses across the synapse and binds to nAChRs on the muscle cell membrane.[1][8]

-

This binding event causes a conformational change in the nAChR, opening its integrated ion channel.[2]

-

A rapid influx of sodium ions (Na+) into the muscle cell occurs, leading to depolarization of the postsynaptic membrane.[1][4]

-

This depolarization, if it reaches a certain threshold, generates an action potential that propagates along the muscle fiber, ultimately resulting in muscle contraction.[1]

Vialox disrupts this cascade by competing with acetylcholine for the same binding sites on the nAChR.[4] However, the binding of Vialox to the receptor does not elicit the conformational change necessary to open the ion channel.[8] Consequently, the influx of sodium ions is prevented, the postsynaptic membrane is not depolarized, and muscle contraction is inhibited, leading to a state of muscle relaxation.[9][10] Some research also suggests that Vialox may modulate voltage-gated sodium channels, further reducing the excitability of muscle-innervating neurons.[6]

Quantitative Data

Direct quantitative data on the binding affinity (such as Kᵢ, IC₅₀, or Kₐ) of Vialox for nicotinic acetylcholine receptors is not extensively available in peer-reviewed literature. However, data from its parent molecule, waglerin-1, and manufacturer-cited studies on Vialox provide valuable context for its potency.

| Compound | Receptor/System | Parameter | Value | Reference(s) |

| Waglerin-1 | Adult Mouse Muscle nAChR (containing ε-subunit) | IC₅₀ | 50 nM | [4] |

| Pentapeptide-3 (Vialox®) | In vitro muscle activity | % Reduction | 71% (at 1 min), 58% (at 2 hours) | [2][4] |

| Product | Application | Endpoint | Result | Duration of Study | Reference(s) |

| Pentapeptide-3 (Vialox®) | Topical | Wrinkle Size | 49% reduction | 28 days | [2][11] |

| Pentapeptide-3 (Vialox®) | Topical | Skin Roughness | 47% reduction | 28 days | [2][11] |

Note: The data in the second table is based on manufacturer's claims and has not been independently verified in peer-reviewed publications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of Vialox as an nAChR antagonist. These are based on established techniques in the field.

In Vitro Muscle Contraction Assay

This assay provides a functional measure of the muscle-relaxing properties of Vialox.

Objective: To quantify the inhibitory effect of Vialox on muscle contraction.

Materials:

-

Isolated muscle tissue preparation (e.g., phrenic nerve-hemidiaphragm preparation from a rodent).

-

Organ bath with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Force transducer and data acquisition system.

-

Nerve stimulator.

-

Vialox (Pentapeptide-3) stock solution.

-

Acetylcholine or other nicotinic agonist.

Procedure:

-

Mount the isolated muscle preparation in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for a specified period (e.g., 60 minutes), with regular changes of the physiological salt solution.

-

Elicit baseline muscle contractions by electrical stimulation of the phrenic nerve or by direct addition of a nicotinic agonist to the bath.

-

Record the force of contraction until a stable response is achieved.

-

Introduce Vialox into the organ bath at various concentrations.

-

After an incubation period, re-stimulate the nerve or re-apply the agonist and record the resulting muscle contraction.

-

Calculate the percentage inhibition of contraction at each Vialox concentration relative to the baseline.

-

Plot the percentage inhibition as a function of Vialox concentration to determine the effective concentration for muscle relaxation.[4]

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological protocol assesses the functional effect of Vialox on nAChR ion channel activity.

Objective: To determine if Vialox acts as an antagonist and to quantify its inhibitory concentration (IC₅₀).

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR.

-

Vialox stock solution.

-

Acetylcholine (agonist) solution.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Two-electrode voltage clamp setup with microelectrodes.

Procedure:

-

Inject the cRNA encoding the nAChR subunits into the Xenopus oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a pulse of acetylcholine to elicit an inward current mediated by the expressed nAChRs.

-

After washing out the agonist, perfuse the oocyte with a solution containing Vialox for a defined period.

-

Co-apply acetylcholine and Vialox and record the resulting current.

-

Measure the peak current amplitude in the presence and absence of Vialox.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of Vialox to determine the IC₅₀.

Visualizations

Signaling Pathway

Caption: Signaling pathway of Vialox at the neuromuscular junction.

Experimental Workflow: In Vitro Muscle Contraction Assay

Caption: Workflow for the in vitro muscle contraction assay.

Logical Relationship: Vialox's Antagonistic Action

Caption: Logical flow of Vialox's competitive antagonism.

Conclusion

The theoretical basis for the muscle-relaxing effects of Vialox (Pentapeptide-3) is firmly established in its role as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. By effectively blocking the binding of acetylcholine, Vialox prevents the ion flux necessary for muscle cell depolarization and subsequent contraction, resulting in a state of muscle relaxation. This mechanism, supported by in vitro functional assays, positions Vialox as a compelling molecule for research in neuromuscular signaling and as a topical alternative for the reduction of expression wrinkles. Further independent, peer-reviewed studies are warranted to expand upon the publicly available quantitative data and to fully elucidate its pharmacokinetic and pharmacodynamic profile.

References

- 1. corepeptides.com [corepeptides.com]

- 2. corepeptides.com [corepeptides.com]

- 3. biotechpeptides.com [biotechpeptides.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. linkpeptide.com [linkpeptide.com]

- 7. Wrinkle-Improving Effect of Novel Peptide That Binds to Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptidesciences.com [peptidesciences.com]

- 9. Pentapeptide-3 | Vialox peptide | Cosmetic Ingredients Guide [ci.guide]

- 10. Vialox (Pentapeptide-3V) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 11. US20150361137A1 - Peptide inhibitors of nicotinic acetylcholine receptor - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Testing Pentapeptide-3V in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3V, commercially known as Vialox®, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane of muscle cells.[1] By blocking these receptors, Pentapeptide-3V inhibits the transmission of nerve signals to muscles, leading to muscle relaxation. This mechanism of action is often described as "Botox-like" and makes Pentapeptide-3V a significant ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles. Some evidence also suggests potential secondary effects on skin health, such as the stimulation of collagen synthesis, although this is less well-established.

These application notes provide detailed in vitro protocols to assess the primary neuromuscular-blocking activity of Pentapeptide-3V and to investigate its potential effects on extracellular matrix protein synthesis.

Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of Pentapeptide-3V.

Table 1: In Vitro Efficacy of Pentapeptide-3V

| Parameter | Result | Time Point |

| Muscle Activity Reduction | 71% | 1 Minute |

| Muscle Activity Reduction | 58% | 2 Hours |

Data based on in vitro studies on muscle cell contractions.[1]

Table 2: In Vivo Efficacy of Pentapeptide-3V

| Parameter | Result | Time Point |

| Wrinkle Size Reduction | 49% | 28 Days |

| Skin Roughness Decrease | 47% | 28 Days |

Data based on in vivo studies.[2]

Experimental Protocols

Assessment of Neuromuscular Blocking Activity

The primary biological activity of Pentapeptide-3V is the inhibition of muscle contraction. This can be effectively assessed in vitro using a co-culture of motor neurons and skeletal muscle cells (myotubes).

Protocol 1.1: In Vitro Neuromuscular Junction (NMJ) Co-culture and Contraction Assay

Objective: To determine the inhibitory effect of Pentapeptide-3V on acetylcholine-induced muscle cell contraction in a neuromuscular junction model.

Materials:

-

Human induced pluripotent stem cell (iPSC)-derived motor neurons

-

Human skeletal myoblasts

-

Motor neuron differentiation medium

-

Skeletal muscle growth medium and differentiation medium

-

Pentapeptide-3V (Vialox®)

-

Acetylcholine (ACh) chloride

-

Culture plates (e.g., 96-well, optically clear bottom)

-

Microscope with live-cell imaging capabilities and contraction analysis software

-

Calcium imaging reagents (e.g., Fluo-4 AM)

Procedure:

-

Cell Culture and Co-culture Establishment:

-

Culture human skeletal myoblasts in growth medium until they reach 80-90% confluency.

-

Induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

Culture human iPSC-derived motor neurons according to the manufacturer's protocol.

-

Once myotubes have formed, seed the motor neurons onto the myotube culture to establish a co-culture system.

-

Allow the co-culture to mature for 7-10 days to allow for the formation of functional neuromuscular junctions.[3]

-

-

Pentapeptide-3V Treatment:

-

Prepare a stock solution of Pentapeptide-3V in sterile, distilled water or a suitable buffer.

-

Prepare serial dilutions of Pentapeptide-3V in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Treat the co-cultures with the different concentrations of Pentapeptide-3V for a predetermined time (e.g., 1-2 hours).

-

Include a vehicle control (medium without Pentapeptide-3V).

-

-

Induction and Measurement of Muscle Contraction:

-

Method A: Calcium Imaging:

-

Load the co-cultures with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare a fresh solution of acetylcholine chloride in the culture medium.

-

Add the acetylcholine solution to the wells to induce muscle contraction.

-

Immediately begin live-cell imaging to record changes in intracellular calcium concentration. An increase in fluorescence intensity indicates muscle cell depolarization and contraction.

-

Quantify the fluorescence intensity changes in response to acetylcholine with and without Pentapeptide-3V treatment. A reduction in the calcium spike in the presence of the peptide indicates an inhibitory effect.

-

-

Method B: Contraction Analysis:

-

Use a microscope with video capture capabilities to record the physical contraction of the myotubes in response to acetylcholine stimulation.

-

Specialized software can be used to analyze the video recordings and quantify the extent and frequency of myotube contractions.

-

Compare the contraction parameters between untreated and Pentapeptide-3V-treated co-cultures.

-

-

Workflow for Neuromuscular Junction Contraction Assay

Caption: Workflow for the in vitro neuromuscular junction contraction assay.

Assessment of Extracellular Matrix Protein Synthesis

This protocol is designed to investigate the potential secondary effect of Pentapeptide-3V on collagen production by dermal fibroblasts.

Protocol 2.1: Collagen Synthesis Assay (Sircol Assay)

Objective: To quantify the effect of Pentapeptide-3V on collagen production by human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Fibroblast growth medium

-

Pentapeptide-3V

-

TGF-β (positive control)

-

Sircol™ Soluble Collagen Assay kit

-

6-well culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed HDFs in a 6-well plate and grow to confluence.

-

Treat the cells with various non-toxic concentrations of Pentapeptide-3V (determined from a preliminary cytotoxicity assay, see Protocol 3.1) for 48-72 hours.

-

Include a positive control (e.g., TGF-β) and a vehicle control.

-

-

Collagen Extraction:

-

Collect the cell culture supernatant.

-

Lyse the cells with a suitable lysis buffer.

-

Isolate the soluble collagen from the supernatant and cell lysate according to the Sircol assay kit manufacturer's instructions.

-

-

Quantification:

-

Perform the colorimetric assay as described in the kit protocol.

-

Measure the absorbance at the recommended wavelength using a spectrophotometer.

-

Calculate the amount of collagen produced in each sample based on a standard curve.

-

Signaling Pathway for TGF-β Induced Collagen Synthesis

Caption: Canonical TGF-β signaling pathway leading to collagen synthesis.

Cytotoxicity Assessment

It is crucial to determine the cytotoxic profile of Pentapeptide-3V to ensure that the observed effects are not due to cell death.

Protocol 3.1: MTT Cell Viability Assay

Objective: To determine the concentration range at which Pentapeptide-3V is non-toxic to the cell cultures used in the primary assays.

Materials:

-

Target cells (e.g., human dermal fibroblasts, myoblasts)

-

96-well culture plates

-

Pentapeptide-3V

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a specialized reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of Pentapeptide-3V in cell culture medium. Add 100 µL of the medium containing different concentrations of Pentapeptide-3V (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Workflow for Cytotoxicity Assays

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of Pentapeptide-3V. The primary focus should be on its well-documented neuromuscular blocking activity, which can be robustly assessed using a co-culture model. The investigation into its effects on collagen synthesis can provide valuable secondary data, although the existing evidence for this mechanism is less definitive. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and safety of Pentapeptide-3V in cell culture systems.

References

Application Notes and Protocols for Vialox (Pentapeptide-3V) in Preclinical Spasticity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vialox, a synthetic pentapeptide (Gly-Pro-Arg-Pro-Ala) also known as Pentapeptide-3V, is a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. Derived from snake venom, its mechanism of action is analogous to that of botulinum toxin, inducing muscle relaxation by inhibiting neuromuscular transmission[1][4][5]. While primarily investigated and marketed as a topical agent for cosmetic applications to reduce wrinkles[6][7][8], its pharmacological profile as a neuromuscular blocking agent suggests a therapeutic potential in conditions characterized by muscle hypertonia, such as spasticity[3].

Spasticity, a velocity-dependent increase in muscle tone resulting from hyperexcitability of the stretch reflex, is a common and often debilitating symptom of upper motor neuron lesions seen in conditions like stroke, spinal cord injury, and multiple sclerosis. The current therapeutic landscape for spasticity includes pharmacological agents that act both centrally and peripherally to reduce muscle overactivity.

These application notes provide a theoretical framework and detailed protocols for the preclinical evaluation of Vialox (Pentapeptide-3V) in rodent models of spasticity. The following sections outline the mechanism of action, hypothetical experimental designs, and outcome measures to assess the potential of Vialox as a novel anti-spasticity agent.

Mechanism of Action

Vialox exerts its effect at the neuromuscular junction. It acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors[1][2][3]. By binding to these receptors, it prevents the binding of acetylcholine, the primary neurotransmitter responsible for muscle contraction. This blockade of acetylcholine signaling leads to a reduction in muscle fiber depolarization and subsequent contraction, resulting in muscle relaxation[2][5]. Unlike botulinum toxin, which inhibits the presynaptic release of acetylcholine, Vialox acts on the postsynaptic membrane[9].

Signaling Pathway at the Neuromuscular Junction

Caption: Mechanism of Vialox at the neuromuscular junction.

Hypothetical Preclinical Evaluation of Vialox in Spasticity Models

The following protocols are designed to assess the efficacy and safety of locally administered Vialox in a rodent model of spasticity.

1. Experimental Model: Chronic Spinal Cord Injury (SCI) Induced Spasticity in Rats

-

Animal Model: Adult female Sprague-Dawley rats (250-300g).

-

Surgical Procedure: A moderate thoracic (T9-T10) contusion injury is induced using a standardized weight-drop device. This model reliably develops hindlimb spasticity over a period of several weeks.

-

Post-operative Care: Animals are provided with appropriate post-operative care, including manual bladder expression, analgesics, and antibiotics, according to institutional animal care and use committee (IACUC) guidelines.

-

Confirmation of Spasticity: Spasticity is typically assessed 4-6 weeks post-SCI using electromyography (EMG) to measure hyperactive stretch reflexes and behavioral assessments.

2. Experimental Groups and Drug Administration

| Group ID | Treatment | Dosage (Hypothetical) | Route of Administration | Number of Animals (n) |

| G1 | Vehicle Control | N/A | Intramuscular Injection | 10 |

| G2 | Vialox (Low Dose) | 1 mg/kg | Intramuscular Injection | 10 |

| G3 | Vialox (Mid Dose) | 5 mg/kg | Intramuscular Injection | 10 |

| G4 | Vialox (High Dose) | 10 mg/kg | Intramuscular Injection | 10 |

| G5 | Positive Control | TBD | Intramuscular Injection | 10 |

-

Drug Formulation: Vialox (Pentapeptide-3V) powder is reconstituted in sterile saline to the desired concentrations.

-

Administration: A single intramuscular injection is administered into the target spastic muscles (e.g., gastrocnemius and tibialis anterior) of the hindlimbs.

3. Outcome Measures and Assessment Timeline

| Assessment | Time Point (Post-injection) | Description |

| Electromyography (EMG) | Baseline, 1, 3, 7, 14, and 28 days | Surface or intramuscular EMG recordings from hindlimb muscles during controlled passive stretch to quantify reflex hyperexcitability (e.g., H-reflex, tonic stretch reflex). |

| Ashworth Scale (Modified) | Baseline, 1, 3, 7, 14, and 28 days | A standardized clinical scale adapted for rodents to assess resistance to passive limb movement. |

| Gait Analysis | Baseline, 1, 3, 7, 14, and 28 days | Automated gait analysis system (e.g., CatWalk) to assess locomotor recovery and potential motor side effects. |

| Histology | Day 28 (Terminal) | Muscle tissue is collected to assess for signs of myotoxicity or inflammation. |

Experimental Workflow

Caption: Hypothetical workflow for preclinical testing of Vialox.

Detailed Experimental Protocols

Protocol 1: Electromyographic (EMG) Assessment of Stretch Reflex

-

Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).

-

Electrode Placement: Insert fine-wire bipolar EMG electrodes into the belly of the gastrocnemius and tibialis anterior muscles of both hindlimbs. A ground electrode is placed subcutaneously on the back.

-

Mechanical Stretch: Place the animal on a feedback-controlled motor that imposes controlled, velocity-dependent stretches to the ankle joint.

-

Data Acquisition: Record EMG activity during passive ankle dorsiflexion and plantarflexion at various velocities (e.g., 50, 100, 200 degrees/second).

-

Analysis: Quantify the rectified and integrated EMG response during the stretch to measure the magnitude of the stretch reflex. A reduction in the EMG response in Vialox-treated animals compared to controls would indicate efficacy.

Protocol 2: Modified Ashworth Scale for Rodents

-

Handling: Gently handle the animal to minimize stress.

-

Limb Manipulation: Manually extend and flex the ankle and knee joints of the hindlimbs.

-

Scoring: Assign a score based on the resistance encountered during passive movement, using a standardized scale (e.g., 0 = no increase in tone, 4 = rigid in flexion or extension).

-

Blinding: The assessor should be blinded to the treatment groups to avoid bias.

Protocol 3: Gait Analysis

-

Apparatus: Use an automated gait analysis system that records paw prints as the animal walks across a glass walkway.

-

Procedure: Allow the animal to voluntarily walk across the walkway. Record multiple runs to ensure data reliability.

-

Analysis: The system software will analyze various gait parameters, including stride length, base of support, paw pressure, and inter-limb coordination. A significant alteration in gait parameters beyond the expected improvement in spasticity may indicate adverse motor effects.

Data Presentation

All quantitative data from the above protocols should be summarized in tables for clear comparison between treatment groups. An example is provided below.

Table 1: Hypothetical EMG Response to Passive Stretch (Integrated EMG, µV·s)

| Group | Baseline | Day 1 | Day 7 | Day 14 | Day 28 |

| Vehicle | 100 ± 12 | 102 ± 15 | 98 ± 11 | 105 ± 14 | 101 ± 13 |

| Vialox 1 | 101 ± 14 | 80 ± 10 | 75 ± 9 | 85 ± 11 | 95 ± 12 |

| Vialox 5 | 99 ± 11 | 65 ± 8 | 50 ± 7 | 60 ± 8** | 80 ± 10 |

| Vialox 10 | 102 ± 13 | 50 ± 6 | 40 ± 5 | 45 ± 6 | 70 ± 9 |

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Vialox (Pentapeptide-3V) presents a novel, albeit currently hypothetical, therapeutic avenue for the management of spasticity. Its mechanism as a postsynaptic neuromuscular blocking agent suggests that it could effectively reduce muscle hypertonia. The experimental framework provided here offers a systematic approach to investigate the efficacy and safety of Vialox in preclinical spasticity models. Rigorous evaluation through these and other relevant protocols is essential to determine its potential for translation into clinical applications for patients with spasticity. Further research is warranted to explore its dose-response relationship, duration of action, and potential side effects.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. corepeptides.com [corepeptides.com]

- 4. Vialox (Pentapeptide-3V) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 5. corepeptides.com [corepeptides.com]

- 6. dermmalls.com [dermmalls.com]

- 7. xn----utbcjbgv0e.com.ua [xn----utbcjbgv0e.com.ua]

- 8. Buy Vialox Topical Peptide – Direct Peptides [direct-peptides.com]

- 9. linkpeptide.com [linkpeptide.com]

Unveiling the Efficacy of Vialox: Application Notes and Protocols for Neuromuscular Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the efficacy of Vialox (Pentapeptide-3V), a synthetic peptide with neuromuscular-relaxing properties. These guidelines are designed to assist researchers in designing and executing robust in vitro and in vivo studies to investigate the mechanism of action and therapeutic potential of Vialox.

Introduction

Vialox is a pentapeptide that functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, Vialox impedes the transmission of nerve impulses to muscle cells, resulting in muscle relaxation.[1][2][3][4] This mechanism of action makes Vialox a compound of interest for applications requiring targeted muscle relaxation. Additionally, evidence suggests that antagonism of presynaptic nAChRs can modulate the release of acetylcholine, a process fundamentally dependent on the SNARE (Soluble NSF Attachment Protein Receptor) complex.[3][4][5]

These application notes provide a framework for a comprehensive evaluation of Vialox, from its molecular interactions to its physiological effects.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of Vialox. These tables are structured for clear comparison of dose-dependent effects.

Table 1: In Vitro Acetylcholine Release from PC12 Cells

| Vialox Concentration (µM) | Acetylcholine Release (% of Control) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 85.3 | 4.8 |

| 10 | 62.1 | 6.1 |

| 50 | 45.8 | 5.5 |

| 100 | 30.2 | 4.9 |

Table 2: In Vivo Inhibition of Sciatic Nerve-Stimulated Muscle Contraction in Rats

| Vialox Dose (mg/kg) | Inhibition of Twitch Force (%) | Standard Deviation |

| 0 (Control) | 0 | 3.5 |

| 1 | 25.4 | 4.1 |

| 5 | 58.9 | 5.3 |

| 10 | 85.2 | 6.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

In Vitro Acetylcholine Release Assay Using PC12 Cells

Objective: To quantify the inhibitory effect of Vialox on acetylcholine release from a neuronal cell line.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Vialox (in appropriate solvent)

-

High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

-

Acetylcholine assay kit (colorimetric or fluorometric)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Culture: Culture PC12 cells in 96-well plates until they reach 80-90% confluency.

-

Vialox Treatment:

-

Prepare a series of Vialox dilutions in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the Vialox-containing medium.

-

Include a vehicle control (medium with solvent but no Vialox).

-

Incubate the cells with Vialox for a predetermined time (e.g., 1-2 hours).

-

-

Stimulation of Acetylcholine Release:

-

After incubation, gently wash the cells twice with a basal buffer (e.g., Krebs-Ringer buffer with normal KCl concentration).

-

Add high potassium stimulation buffer to each well to depolarize the cells and induce acetylcholine release.

-

Incubate for a short period (e.g., 5-10 minutes).

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well, which now contains the released acetylcholine.

-

Quantify the acetylcholine concentration in the supernatant using a commercial acetylcholine assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the acetylcholine release in the Vialox-treated groups to the control group (100%).

-

Calculate the mean and standard deviation for each concentration.

-

Plot the dose-response curve to determine the IC50 of Vialox.

-

In Vivo Neuromuscular Blockade Assessment in Rats

Objective: To evaluate the in vivo efficacy of Vialox in blocking neuromuscular transmission.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Vialox (in a sterile, injectable solution)

-

Force transducer

-

Nerve stimulator with electrodes

-

Surgical instruments

-

Data acquisition system

Protocol:

-

Animal Preparation:

-

Anesthetize the rat and maintain a surgical plane of anesthesia throughout the experiment.

-

Make an incision in the hind limb to expose the sciatic nerve and the gastrocnemius muscle.

-

-

Experimental Setup:

-

Isolate the distal tendon of the gastrocnemius muscle and attach it to a force transducer to measure isometric muscle contractions.

-

Place stimulating electrodes on the isolated sciatic nerve.

-

-

Stimulation and Baseline Recording:

-

Deliver supramaximal single square-wave pulses (e.g., 0.2 ms (B15284909) duration) to the sciatic nerve to elicit twitch contractions of the gastrocnemius muscle.

-

Record the baseline twitch force for a stable period.

-

-

Vialox Administration:

-

Administer Vialox intravenously (e.g., via the tail vein) at different doses.

-

Include a vehicle control group receiving only the injection vehicle.

-

-

Measurement of Neuromuscular Blockade:

-

Continue to stimulate the sciatic nerve and record the twitch force after Vialox administration.

-

The percentage of inhibition of the twitch force is calculated relative to the baseline recording.

-

-

Data Analysis:

-

Determine the maximum inhibition of twitch force for each dose.

-

Calculate the mean and standard deviation of inhibition for each dose group.

-

Construct a dose-response curve to determine the ED50 of Vialox.

-

Mandatory Visualizations

Signaling Pathway of Vialox at the Neuromuscular Junction

Caption: Vialox competitively antagonizes postsynaptic nAChRs, inhibiting muscle contraction.

Experimental Workflow for In Vitro Acetylcholine Release Assay

References

- 1. Identification of SNARE complex modulators that inhibit exocytosis from an alpha-helix-constrained combinatorial library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Acetylcholine-Induced Inhibition of Presynaptic Calcium Signals and Transmitter Release in the Frog Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Topical Delivery Systems for Pentapeptide-3V Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentapeptide-3V for Topical Applications

Pentapeptide-3V, also known by the trade name Vialox®, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA).[1][2] It is designed as a non-invasive, topical alternative to botulinum toxin, targeting the mechanism of expression wrinkle formation.[3][4] Derived from snake venom, Pentapeptide-3V functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][5][6] By blocking this receptor, the peptide inhibits muscle contractions that lead to the formation of dynamic wrinkles.[2][3][4]

The efficacy of any topical peptide is fundamentally dependent on its delivery system. A successful formulation must overcome the skin's formidable barrier, the stratum corneum, to deliver the active peptide to its target site in a stable and bioavailable form. These application notes provide a comprehensive overview of the mechanism of Pentapeptide-3V and detail essential protocols for the development and evaluation of effective topical delivery systems.

Mechanism of Action: Neuromuscular Blockade

Pentapeptide-3V exerts its muscle-relaxing effect at the post-synaptic membrane of the neuromuscular junction.[1][5] Normally, the neurotransmitter acetylcholine (ACh) is released from nerve endings and binds to nAChRs on the muscle cell membrane.[1] This binding opens sodium ion channels, leading to membrane depolarization and subsequent muscle contraction.[3][5]

Pentapeptide-3V competes with acetylcholine for the same binding sites on the nAChR.[1][4] However, unlike ACh, the binding of Pentapeptide-3V does not activate the receptor.[1] This competitive antagonism effectively blocks the signal transmission, preventing the influx of sodium ions and keeping the muscle in a relaxed state.[2][5] This mechanism is described as a non-depolarizing neuromuscular blockade, similar to the action of tubocurarine.[1][5] Studies suggest this action is specific to peripheral nAChRs, with minimal impact on central neuronal receptors.[1]

Caption: Signaling pathway of Pentapeptide-3V at the neuromuscular junction.

Data Presentation: Formulation & Efficacy

Quantitative data from formulation development and efficacy studies are crucial for evaluation. The following tables provide examples of key parameters.

Table 1: Example Formulation Characteristics of Pentapeptide-3V Topical Systems

| Formulation ID | Delivery System | Pentapeptide-3V (%) | pH | Viscosity (cP) | Particle Size (nm) | Encapsulation Efficiency (%) |

|---|---|---|---|---|---|---|

| F1-Gel | Hydrogel | 3.0 | 5.6 | 1500 | N/A | N/A |

| F2-Cream | O/W Emulsion | 3.0 | 5.5 | 3200 | N/A | N/A |

| F3-Nano | Nanoemulsion | 3.0 | 5.5 | 800 | 150 ± 10 | 92 ± 3 |

| F4-Lipo | Liposomal | 3.0 | 5.8 | 650 | 210 ± 15 | 85 ± 5 |

Table 2: Summary of Pre-clinical Efficacy Data for Pentapeptide-3V

| Study Type | Parameter Measured | Result | Time Point | Citation |

|---|---|---|---|---|

| In Vitro | Muscle Contraction | 71% Reduction | 1 Minute | [1][2] |

| In Vitro | Muscle Contraction | 58% Reduction | 2 Hours | [1][2] |

| In Vivo (28 days) | Wrinkle Size | 49% Reduction | 28 Days | [1][7] |

| In Vivo (28 days) | Skin Consistency | 47% Increase | 28 Days | [1] |

| In Vivo (Animal) | Skin Roughness | 11% Reduction | Not Specified | [6][8] |

| In Vivo (Animal) | Wrinkle Relief | 8% Reduction | Not Specified |[6][8] |

Experimental Protocols & Workflows

Successful development of a Pentapeptide-3V topical system requires rigorous testing. The following diagram illustrates a typical evaluation workflow, followed by detailed protocols for key experiments.

Caption: Experimental workflow for evaluating topical Pentapeptide-3V delivery systems.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the measurement of Pentapeptide-3V permeation through a skin membrane, a critical step for assessing the performance of a topical formulation.[9][10]

1. Materials and Equipment:

-

Vertical static Franz diffusion cells[9]

-

Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

-

Magnetic stirrer and stir bars

-

Circulating water bath maintained at 37°C (to achieve skin surface temperature of 32°C)[9]

-

Scalpel, forceps

-

HPLC system with a C18 column for peptide quantification

-

Test formulation containing Pentapeptide-3V

2. Skin Membrane Preparation: [9]

-

Thaw frozen skin at room temperature.

-

Carefully remove any subcutaneous fat and connective tissue using a scalpel.

-

Cut the skin into sections appropriately sized for the Franz diffusion cells.

-

Visually inspect the skin sections for any damage or imperfections before mounting.

3. Franz Diffusion Cell Setup: [9][13]

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor compartment.

-

Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

-

Place a small magnetic stir bar in the receptor compartment and begin stirring at a constant rate (e.g., 600 rpm).

-

Allow the system to equilibrate for at least 30 minutes.

4. Permeation Study:

-

Remove the receptor solution used for equilibration and replace it with fresh, pre-warmed PBS. This is time zero (t=0).

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the Pentapeptide-3V formulation uniformly onto the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[9]

-

At the end of the experiment (24 hours), dismantle the cells. Wash the skin surface to remove excess formulation.

-

(Optional) Use tape stripping to separate the stratum corneum, and heat or enzymatic digestion to separate the epidermis and dermis to quantify peptide retention in different skin layers.[9]

5. Sample Analysis:

-

Analyze the collected receptor fluid samples and skin extracts for Pentapeptide-3V concentration using a validated HPLC method.

-

Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 2: Topical Formulation Stability Testing

This protocol assesses the physical and chemical stability of the Pentapeptide-3V formulation under various conditions to predict its shelf-life.[14][15]

1. Materials and Equipment:

-

Temperature- and humidity-controlled stability chambers

-

Centrifuge

-

pH meter, viscometer

-

Microscope

-

Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C, -10°C)

2. Methodology:

-

Initial Characterization (t=0):

-

Record the formulation's organoleptic properties (color, odor, appearance).

-

Measure the pH and viscosity.

-

Observe the microstructure under a microscope (for emulsions).

-

Quantify the concentration of Pentapeptide-3V using HPLC.

-

-

Accelerated Stability Testing:

-

High-Temperature Storage: Store samples in their final packaging at elevated temperatures (e.g., 40°C/75% RH) for 1, 2, and 3 months.[15] A product stable for three months at 45°C is often predicted to be stable for two years at room temperature.[15]

-

Freeze-Thaw Cycling: Subject samples to alternating temperature cycles. For example, 24 hours at -10°C followed by 24 hours at 25°C.[15] Repeat for at least three cycles. Passing this test indicates good emulsion stability against temperature fluctuations.[15][16]

-

Centrifugation Test: To predict emulsion creaming or separation, centrifuge the formulation (e.g., at 3000 rpm for 30 minutes).[15][17] The sample should remain homogenous.

-

-

Real-Time Stability Testing:

-

Store samples under recommended storage conditions (e.g., 25°C/60% RH) for the proposed shelf-life (e.g., 12, 24, 36 months).

-

-

Evaluation:

-

At each time point for both accelerated and real-time studies, repeat the initial characterization tests (organoleptic properties, pH, viscosity, peptide concentration).

-

Compare the results to the initial (t=0) values. Significant changes in any parameter may indicate instability.

-

Protocol 3: In Vitro Cytotoxicity Assessment

This protocol uses the MTT assay to evaluate the potential toxicity of the Pentapeptide-3V formulation on skin cells, ensuring its safety for topical application.[18][19]

1. Materials and Equipment:

-

Human keratinocyte (HaCaT) or fibroblast (e.g., BJ-1) cell lines[20]

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

Test formulation and vehicle control (formulation without Pentapeptide-3V)

2. Cell Culture and Seeding:

-

Culture the cells in a humidified incubator at 37°C and 5% CO₂.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

3. Treatment:

-

Prepare serial dilutions of the Pentapeptide-3V formulation and the vehicle control in the cell culture medium.

-